2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride
Overview
Description
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of aminooxyacetic acid, which is known to inhibit gamma-aminobutyric acid (GABA) transaminase activity, leading to increased levels of GABA in tissues
Preparation Methods
The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride involves several steps. One common method includes the amidomalonate synthesis, which is an extension of the malonic ester synthesis . This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the desired compound.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminooxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride has a wide range of scientific research applications:
Industry: It is used in the development of pharmaceuticals and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride involves the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, including GABA transaminase . By inhibiting these enzymes, the compound prevents the breakdown of GABA, leading to increased levels of this neurotransmitter in tissues. This inhibition occurs through the formation of oxime-type complexes with the enzyme’s active site, disrupting its normal function .
Comparison with Similar Compounds
Similar compounds to 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride include:
Aminooxyacetic acid: Known for its inhibitory effects on GABA transaminase and its use in studying GABA turnover in the brain.
Carboxymethoxylamine: Another compound with similar inhibitory properties on PLP-dependent enzymes.
What sets this compound apart is its unique cyclopropyl group, which can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.
Biological Activity
Overview
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride is a synthetic compound recognized primarily for its role as an inhibitor of gamma-aminobutyric acid (GABA) transaminase. This inhibition leads to increased levels of GABA, a critical neurotransmitter in the central nervous system, thereby suggesting potential therapeutic applications in neurological disorders.
- IUPAC Name : 2-aminooxy-2-cyclopropylacetic acid hydrochloride
- CAS Number : 2060053-07-6
- Molecular Formula : CHClNO
The biological activity of this compound is primarily attributed to its mechanism of inhibiting pyridoxal phosphate (PLP)-dependent enzymes, particularly GABA transaminase. By inhibiting this enzyme, the compound effectively increases the concentration of GABA, which can enhance inhibitory neurotransmission and potentially alleviate symptoms associated with various neurological conditions.
Biological Activity and Research Findings
Research has indicated several biological activities and potential therapeutic applications:
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Neurotransmitter Regulation :
- The compound's ability to inhibit GABA transaminase suggests it may be useful in treating conditions characterized by low GABA levels, such as epilepsy, anxiety disorders, and depression.
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Antitumor Activity :
- Preliminary studies have explored its effects on tumor cell lines, where it exhibited cytotoxic properties, indicating a potential role in cancer therapy.
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Enzyme Inhibition :
- It has been studied for its inhibitory effects on other enzymes involved in metabolic pathways, which could lead to broader applications in metabolic disorders.
Case Study 1: GABA Regulation
A study conducted on animal models demonstrated that administration of this compound resulted in significantly elevated levels of GABA in brain tissues. This elevation correlated with reduced seizure frequency and severity, suggesting its potential use as an anticonvulsant agent.
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of metabolic pathways that are crucial for cell survival and proliferation.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Aminooxyacetic Acid | Inhibits GABA transaminase | Anticonvulsant |
Carboxymethoxylamine | Inhibits PLP-dependent enzymes | Potential anti-inflammatory agent |
This compound | Inhibits GABA transaminase; increases GABA levels | Neurological disorders; cancer therapy |
Properties
IUPAC Name |
2-aminooxy-2-cyclopropylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-9-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDPLAYEIJELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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